N-Cyclohexyl vs. N-Isopropyl: Lipophilicity-Driven Differentiation in Predicted Membrane Permeability and Metabolic Stability
The N-cyclohexyl group in the target compound introduces higher calculated lipophilicity compared with the N-isopropyl analog. Using XLogP3-AA computed values, the N-isopropyl analog (5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide, PubChem CID 27261758) has an XLogP3-AA of 2.7 [1], whereas the target N-cyclohexyl compound, bearing two additional methylene units, is predicted to have an XLogP3-AA of approximately 3.5–3.8. In the ATC series, the ACS lead optimization study established that cLogD < 2.2 was associated with acceptable metabolic stability and that lipophilic ligand efficiency (LLE > 5 for pEC50 > 6) was a key selection criterion [2]. The elevated lipophilicity of the N-cyclohexyl compound relative to the N-isopropyl comparator suggests altered partitioning behavior, potentially greater membrane permeability, but also a higher risk of microsomal clearance, making it a more lipophilic probe candidate within the series.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA ~3.5–3.8 (estimated from structural increment over N-isopropyl) |
| Comparator Or Baseline | 5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide: XLogP3-AA = 2.7 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.8 to +1.1 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); class-level cLogD and LLE benchmarks from J. Med. Chem. 2017 ATC lead optimization study |
Why This Matters
The increased lipophilicity directly impacts the compound's suitability for cell-based vs. biochemical assays and influences the design of in vivo pharmacokinetic studies, making the N-cyclohexyl variant a distinct tool compound for probing hydrophobicity-dependent membrane targets.
- [1] PubChem. 5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide. PubChem CID 27261758. XLogP3-AA = 2.7. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/27261758. View Source
- [2] Brand S, Ko EJ, Viayna E, et al. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. J Med Chem. 2017;60(17):7284-7299. doi:10.1021/acs.jmedchem.7b00463. View Source
